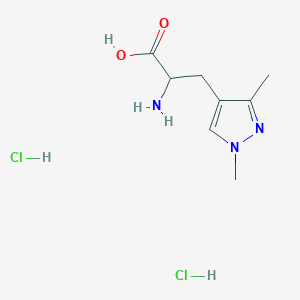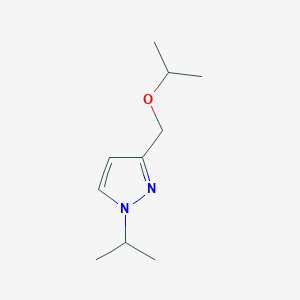
2-chloro-N-(2-ethoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-ethoxybenzyl)acetamide is a chemical compound with a molecular formula of C11H14ClNO2 . It contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring, an ether group, and a secondary amide group . The molecule contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds .Applications De Recherche Scientifique
Metabolism in Human and Animal Models
- Chloroacetamide Herbicides Metabolism : Studies on chloroacetamide herbicides, which include compounds structurally related to 2-chloro-N-(2-ethoxybenzyl)acetamide, have shown their metabolism in human and rat liver microsomes. These herbicides undergo a complex metabolic activation pathway involving the formation of DNA-reactive compounds and subsequent carcinogenicity (Coleman, Linderman, Hodgson, & Rose, 2000).
Environmental Impact and Soil Interaction
Herbicides in the Hydrologic System : Research on acetochlor, a compound similar to this compound, has documented its presence in rain and stream samples, indicating its environmental impact and mobility in the hydrologic system of agricultural areas (Kolpin, Nations, Goolsby, & Thurman, 1996).
Adsorption and Mobility in Soil : The adsorption and mobility of chloroacetamide herbicides like alachlor and metolachlor in soil have been studied, demonstrating a correlation with soil properties. These findings are significant for understanding the behavior of similar compounds like this compound in agricultural settings (Peter & Weber, 1985).
Biodegradation and Environmental Remediation
- N-Deethoxymethylation of Acetochlor : A study on the biodegradation of acetochlor, a related compound, has identified the key step of N-deethoxymethylation catalyzed by a multicomponent enzyme system. This research is relevant to understanding the environmental remediation of similar chloroacetamide herbicides (Wang et al., 2015).
Molecular Structures and Interactions
- Crystal Structure Analysis : Studies have been conducted on the crystal and molecular structures of derivatives of chloroacetamides, providing insights into their chemical conformation and interactions, which are crucial for understanding the behavior of this compound (Hajjem, Kallel, Svoboda, & Baccar, 1993).
Anticancer Activity
- Anticancer Potential of Derivatives : Research on 2-chloro-N,N-diphenylacetamide derivatives has shown potential in anticancer activities. These findings could provide a basis for exploring the medical applications of structurally similar compounds (Karaburun et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[(2-ethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-10-6-4-3-5-9(10)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCJSJVZLWDOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)
![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)
![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/no-structure.png)
![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)






![1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000580.png)



